GSK-354 is derived from a series of chemical modifications aimed at enhancing the efficacy and selectivity of related compounds. It belongs to a broader category of compounds that are often evaluated for their biological activity against specific targets, such as enzymes or receptors involved in disease processes. The exact classification of GSK-354 can vary based on its mechanism of action and target interaction, but it is generally categorized under small-molecule therapeutics.
The synthesis of GSK-354 typically involves several key steps, including:
The synthesis process is designed to optimize yield and purity while minimizing environmental impact, aligning with contemporary green chemistry principles.
GSK-354's molecular structure can be characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The compound features specific functional groups that contribute to its biological activity. Key data points include:
GSK-354 participates in various chemical reactions that are essential for its function:
These interactions are vital for determining the pharmacokinetics and pharmacodynamics of GSK-354.
The mechanism of action for GSK-354 involves its interaction with specific biological targets, which may include:
Data supporting these mechanisms typically come from in vitro studies and animal models, demonstrating the compound's efficacy in relevant biological systems.
GSK-354 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining the appropriate administration routes.
GSK-354 has several potential applications in scientific research and medicine:
The ongoing research into GSK-354 highlights its promise as a valuable addition to the pharmaceutical landscape, potentially leading to new treatment options for various conditions.
GSK-354 (IUPAC: 4-(5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile; CAS#1841508-96-0) is a small-molecule ATP-competitive inhibitor targeting the glycogen synthase kinase-3 (GSK-3) family. Its molecular formula is C₂₅H₂₅N₃O, with a molecular weight of 383.50 g/mol [1] [10]. The compound features a benzonitrile group linked to a substituted pyridine ring, connected via an ether bond to a piperidinylmethoxy moiety. This architecture facilitates deep penetration into the kinase's ATP-binding cleft.
The ATP-binding site of GSK-3β exhibits a bilobal structure common to protein kinases, with an N-terminal β-sheet-rich lobe and a C-terminal α-helical lobe. GSK-354 binds at the interface of these lobes, where its benzonitrile group occupies a hydrophobic pocket adjacent to the hinge region (residues 135–138) [6] [8]. Molecular dynamics simulations reveal that selectivity over kinases like CDK-2 arises from interactions with key residues:
Table 1: Key Residues for GSK-354 Selectivity in GSK-3β
Residue | Interaction Type | Role in Selectivity |
---|---|---|
Lys85 | Salt bridge | Binds benzonitrile group |
Thr138 | Hydrogen bond | Anchors pyridine ring |
Arg141 | Hydrophobic | Stabilizes piperidine |
Gln185 | Variable | Critical for maleimide selectivity |
GSK-354 exploits GSK-3β’s unique requirement for primed substrates (phosphorylated at P+4 position). The substrate-binding groove contains a positively charged "priming pocket" (residues Arg96, Arg180, Lys205) that recognizes phosphoserine/phosphothreonine in substrates like glycogen synthase [2] [8]. GSK-354’s piperidine group mimics this phosphate interaction, inducing conformational rigidity in the activation loop (residues 200–226). This prevents the conformational flexibility needed for primed substrate recruitment [6].
GSK-354 inhibits both GSK-3α (51 kDa) and GSK-3β (47 kDa) isoforms, which share 98% kinase domain homology but diverge in regulatory regions:
Table 2: GSK-3 Isoform Characteristics Relevant to GSK-354 Binding
Isoform | Molecular Weight | Unique Features | GSK-354 Sensitivity |
---|---|---|---|
GSK-3α | 51 kDa | N-terminal glycine extension | High |
GSK-3β | 47 kDa | Standard catalytic domain | High |
GSK-3β2 | ~48 kDa | 13-aa kinase domain insert | Reduced (tau substrate) |
Phosphorylation at inhibitory sites (Ser²¹ in GSK-3α; Ser⁹ in GSK-3β) induces a conformational change that obstructs the substrate channel. This phosphorylation:
Tyr²¹⁶ phosphorylation (GSK-3β numbering) occurs via autophosphorylation or kinases like Fyn. This modification:
Crystal structures show phosphorylated Tyr²¹⁶ forms hydrogen bonds with Val²¹⁴, creating a sulfate-binding site that mimics primed substrate interactions. This site overlaps with GSK-354’s piperidine-binding region, explaining its competitive inhibition [8].
The 63-residue glycine-rich N-terminus of GSK-3α regulates subcellular localization and protein-protein interactions. Key impacts:
Table 3: Phosphorylation Sites Regulating GSK-3 Activity
Residue | Modification | Functional Consequence | Effect on GSK-354 |
---|---|---|---|
Ser⁹ (GSK-3β) | Phosphorylation | Pseudosubstrate occlusion | Reduced binding |
Ser²¹ (GSK-3α) | Phosphorylation | N-terminal autoinhibition | Reduced binding |
Tyr²¹⁶ | Phosphorylation | Activation loop stabilization | Enhanced binding |
Table 4: Compound Synonyms for GSK-354
Synonym | Chemical Identifier |
---|---|
GSK-354 | Primary designation |
GSK690 | Alternate code |
CAS 1841508-96-0 | Registry number |
4-(5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile | IUPAC name |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8